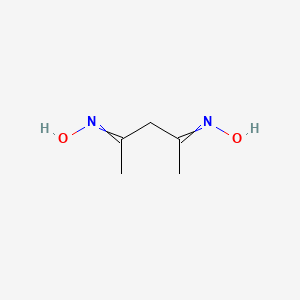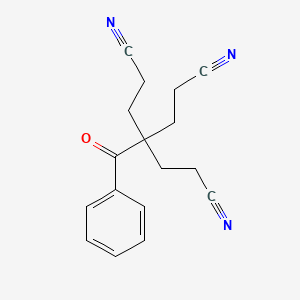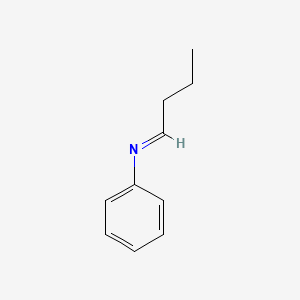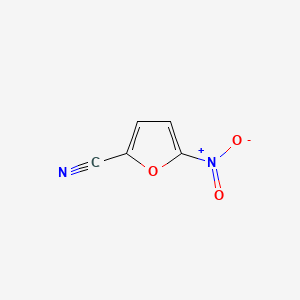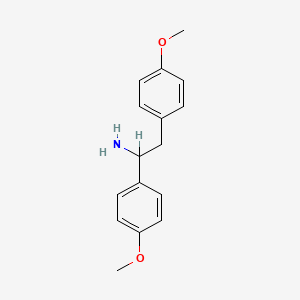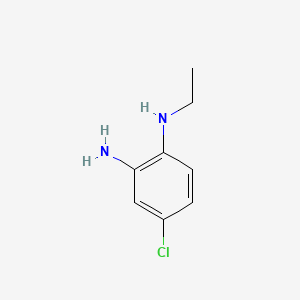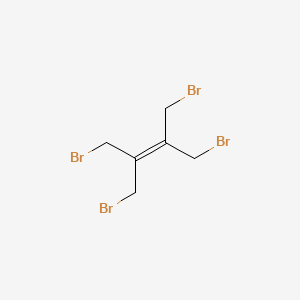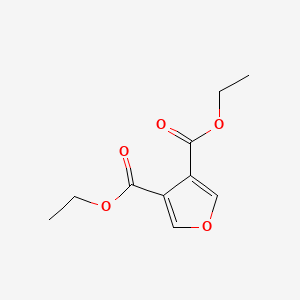
6-Nitrochinoxalin
Übersicht
Beschreibung
6-Nitroquinoxaline is a chemical compound with the empirical formula C8H5N3O2 . It has a molecular weight of 175.14 .
Synthesis Analysis
Quinoxaline, the parent compound of 6-Nitroquinoxaline, has been a subject of extensive research due to its wide range of physicochemical and biological activities . The synthesis of quinoxaline derivatives involves the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Molecular Structure Analysis
The molecular structure of 6-Nitroquinoxaline is represented by the SMILES string [O-]N+c1ccc2cnncc2c1 . The InChI representation is 1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H .
Chemical Reactions Analysis
Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline involves the decoration of the quinoxaline scaffold with proper functional groups .
Physical and Chemical Properties Analysis
6-Nitroquinoxaline has a molecular weight of 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Antikrebs- & Antiproliferative Aktivität
Chinoxalinderivate wurden auf ihre potenzielle Antikrebs- und Antiproliferative Aktivität untersucht . Diese Verbindungen können mit verschiedenen Zielmolekülen und Rezeptoren interagieren und so möglicherweise das Wachstum und die Proliferation von Krebszellen hemmen .
Antimikrobielle Aktivität
Chinoxalin und seine Derivate haben vielversprechende antimikrobielle Eigenschaften gezeigt . Sie können gegen eine Vielzahl von Mikroorganismen wirken, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .
Anti-Krampf-Aktivität
Untersuchungen haben gezeigt, dass Chinoxalinderivate Anti-Krampf-Eigenschaften haben könnten . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie hin .
Anti-Tuberkulose-Aktivität
Chinoxalinderivate wurden auf ihre Anti-Tuberkulose-Aktivität untersucht . Sie könnten möglicherweise bei der Entwicklung neuer Medikamente zur Bekämpfung der Tuberkulose eingesetzt werden .
Antimalaria-Aktivität
Chinoxalinderivate haben eine Antimalaria-Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Malaria eingesetzt werden könnten .
Anti-Leishmanien-Aktivität
Untersuchungen haben gezeigt, dass Chinoxalinderivate eine Anti-Leishmanien-Aktivität haben können . Dies bedeutet, dass sie möglicherweise bei der Behandlung der Leishmaniose eingesetzt werden könnten, einer Krankheit, die durch den Leishmania-Parasiten verursacht wird .
Anti-Entzündungs-Aktivität
Chinoxalinderivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung verschiedener entzündlicher Erkrankungen hin .
Antioxidative Aktivität
Chinoxalinderivate haben eine antioxidative Aktivität gezeigt . Dies bedeutet, dass sie möglicherweise zur Bekämpfung von oxidativem Stress eingesetzt werden könnten, der an verschiedenen Krankheiten beteiligt ist .
Safety and Hazards
Zukünftige Richtungen
Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions may involve the development of newer synthetic strategies and novel methodologies for the functionalization of the quinoxaline scaffold . The design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials could also be potential areas of future research .
Wirkmechanismus
Target of Action
6-Nitroquinoxaline, also known as CNQX or cyanquixaline, is a competitive antagonist of the AMPA/kainate receptor . These receptors are a type of ionotropic glutamate receptor, which play a key role in fast synaptic transmission in the central nervous system .
Mode of Action
6-Nitroquinoxaline interacts with its targets, the AMPA/kainate receptors, by binding to the active site of the receptor and preventing the binding of the agonist, glutamate . This results in a decrease in the activation of the receptor, thereby inhibiting the excitatory synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by 6-Nitroquinoxaline is the glutamatergic synaptic transmission pathway . By acting as an antagonist at the AMPA/kainate receptors, 6-Nitroquinoxaline inhibits the transmission of signals in this pathway . This can have downstream effects on various neuronal functions, including learning and memory, as these processes are heavily dependent on glutamatergic synaptic transmission .
Result of Action
The molecular and cellular effects of 6-Nitroquinoxaline’s action primarily involve the inhibition of excitatory synaptic transmission. By blocking the activation of AMPA/kainate receptors, 6-Nitroquinoxaline can modulate neuronal excitability and synaptic plasticity . This can have effects on various neuronal functions, including learning and memory .
Biochemische Analyse
Biochemical Properties
6-Nitroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. It has been observed to interact with DNA, leading to structural alterations that can inhibit DNA synthesis and induce programmed cell death in bacterial cells . Additionally, 6-Nitroquinoxaline is known to inhibit AMPA and kainate receptors, which are involved in excitatory synaptic transmission . These interactions highlight the compound’s potential as a tool for studying biochemical pathways and cellular responses.
Cellular Effects
The effects of 6-Nitroquinoxaline on various cell types and cellular processes are profound. In bacterial cells, it induces changes in DNA structure, leading to over-supercoiling and fragmentation of nucleoids . This results in programmed cell death and disruption of biofilms. In neuronal cells, 6-Nitroquinoxaline acts as an antagonist of AMPA and kainate receptors, affecting synaptic transmission and potentially altering cell signaling pathways . These effects underscore the compound’s versatility in influencing cellular functions.
Molecular Mechanism
At the molecular level, 6-Nitroquinoxaline exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA synthesis and induce cell death in bacteria . In neuronal cells, it competitively inhibits AMPA and kainate receptors, blocking excitatory synaptic transmission . These interactions demonstrate the compound’s ability to modulate biochemical pathways and cellular responses through specific binding interactions and enzyme inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitroquinoxaline can vary over time. The compound is relatively stable under standard conditions, with a melting point of 169-171°C . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. Studies have shown that prolonged exposure to 6-Nitroquinoxaline can lead to sustained inhibition of DNA synthesis and persistent changes in cell morphology . These findings highlight the importance of considering temporal dynamics when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of 6-Nitroquinoxaline in animal models are dose-dependent. At lower doses, the compound can inhibit DNA synthesis and disrupt biofilms without causing significant toxicity . At higher doses, it can induce adverse effects such as cell death and tissue damage. These threshold effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
6-Nitroquinoxaline is involved in several metabolic pathways, particularly those related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases, leading to inhibition of DNA synthesis and induction of cell death . Additionally, the compound’s interactions with AMPA and kainate receptors suggest its involvement in neurotransmitter metabolism and synaptic transmission . These pathways highlight the compound’s multifaceted role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Nitroquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as the nucleus and cytoplasm . The compound’s interactions with DNA and receptors further influence its localization and distribution within cells. These transport dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research.
Subcellular Localization
The subcellular localization of 6-Nitroquinoxaline is influenced by its interactions with biomolecules and cellular structures. It has been observed to localize in the nucleus, where it binds to DNA and induces structural changes . Additionally, the compound can interact with receptors in the cytoplasm and cell membrane, affecting synaptic transmission and cell signaling
Eigenschaften
IUPAC Name |
6-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDRWBZAALPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216616 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-87-8 | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-nitroquinoxaline exert its antibacterial activity?
A1: 6-Nitroquinoxaline derivatives primarily target bacterial DNA. They bind to DNA and induce significant structural alterations, leading to an over-supercoiled form. [] This disruption of DNA structure ultimately results in programmed cell death-like responses in bacteria. []
Q2: What are the specific physiological hallmarks observed in bacteria upon 6-nitroquinoxaline treatment?
A2: Research suggests that sub-lethal doses of certain 6-nitroquinoxaline derivatives can hinder DNA synthesis, leading to fragmented nucleoids. [] Additionally, these compounds can alter membrane architecture, impacting the native morphology of bacteria like S. aureus and disrupting biofilm formation. []
Q3: What is the molecular formula and weight of 6-nitroquinoxaline?
A3: The molecular formula of 6-nitroquinoxaline is C8H5N3O2, and its molecular weight is 175.14 g/mol.
Q4: Are there spectroscopic data available for 6-nitroquinoxaline and its derivatives?
A4: Yes, several studies utilize spectroscopic methods like 1H NMR and 13C NMR to characterize 6-nitroquinoxaline derivatives and their reaction products. [, ] These techniques help elucidate structural features and confirm the synthesis of new derivatives.
Q5: Is there information available regarding the material compatibility and stability of 6-nitroquinoxaline under various conditions?
A5: The provided research papers primarily focus on the synthesis and biological activity of 6-nitroquinoxaline derivatives. Specific details regarding their material compatibility and stability under various conditions are limited in the provided resources.
Q6: Does 6-nitroquinoxaline exhibit any catalytic properties?
A6: The provided research primarily explores the synthesis and biological evaluation of 6-nitroquinoxaline derivatives. There is no mention of its catalytic properties in the context of these studies.
Q7: Has computational chemistry been employed in studying 6-nitroquinoxaline?
A7: Yes, computational methods, specifically molecular docking simulations using programs like DOCK4.0 and FlexX, have been utilized to identify potential 6-nitroquinoxaline derivatives as ligands for human cyclophilin A (hCyPA). [] This suggests a role for computational chemistry in exploring the binding affinities and potential applications of these compounds.
Q8: How do structural modifications of 6-nitroquinoxaline influence its DNA binding affinity?
A8: Research shows that the presence of a benzyl group in the 6-nitroquinoxaline-2,3-diamine scaffold acts as a "switch" for DNA intercalation. [] Benzyl derivatives demonstrate a two-step DNA binding process, with intercalation occurring as the second event. In contrast, non-benzyl derivatives exhibit only the initial binding event, highlighting the crucial role of the benzyl group in mediating strong intercalative binding. []
Q9: Are there other structural modifications explored in relation to the activity of 6-nitroquinoxaline derivatives?
A9: Yes, studies have investigated the impact of varying substituents at the 2,3, and 6 positions of the quinoxaline ring. [, , ] These modifications aim to optimize solubility, bioavailability, and pharmacological activity, emphasizing the importance of SAR studies in drug development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

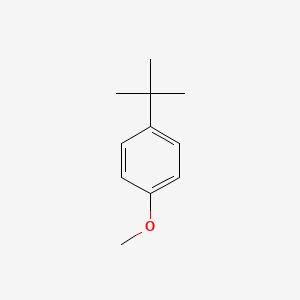
![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)
